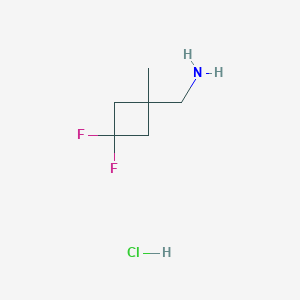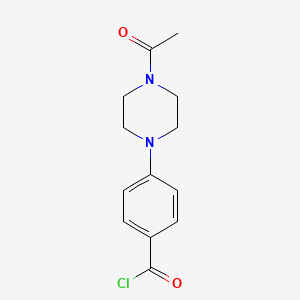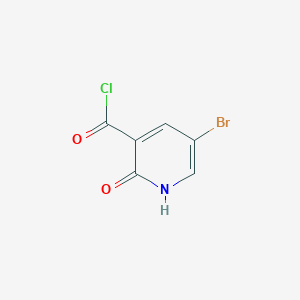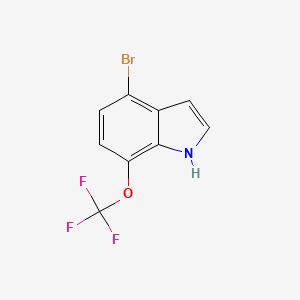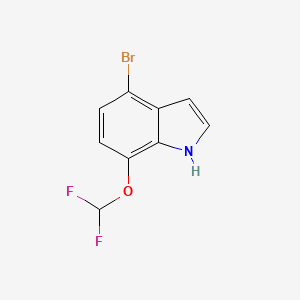![molecular formula C11H7F3N2O2 B1407621 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 1795460-19-3](/img/structure/B1407621.png)
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole
Overview
Description
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole (NTP) is a heterocyclic aromatic compound containing a nitrogen atom that is derived from pyrrole. NTP is a colorless solid that is soluble in organic solvents and has a melting point of 141-143°C. It is a relatively new compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Scientific Research Applications
Molecular Design and Synthesis
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole and its derivatives are central to the design of novel compounds with unique electronic and structural properties. Research demonstrates the synthesis of diferrocenyl-1-phenyl-1H-pyrroles and their intricate electron delocalization and electrochemical characteristics, indicating potential applications in molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011). The influence of different substituents on these properties underlines the molecule's versatility in fine-tuning the electronic interaction, which is crucial for applications like single-molecule transistors (Hildebrandt & Lang, 2011).
Catalysis and Polymerization
The pyrrole derivatives are involved in catalysis and polymerization processes. Nickel complexes incorporating 1H-pyrrole ligands were utilized as pre-catalysts for ethylene oligomerization, revealing the molecule's utility in catalytic applications and polymer science (Figueira et al., 2018).
Material Science and Optoelectronics
The pyrrole derivatives are also instrumental in material science and optoelectronics. Investigations into the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole involving electron-donor pyrrole and electron-acceptor nitro groups show promise for applications in light harvesting and photovoltaics due to the high light-harvesting efficiency of these compounds (Joshi & Ramachandran, 2017). Additionally, derivatives of 1-phenyl-2-(2-thienyl)-5-[5-(tricyanoethenyl)-2-thienyl]pyrrole have been found to form stable crystals with metallic luster, indicating potential applications in the development of novel materials with unique visual properties (Ogura et al., 2002).
Chemical Synthesis and Organic Chemistry
In the realm of organic synthesis, 1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole is used as a precursor in the synthesis of a range of organic compounds. For instance, its derivatives play a role in the synthesis of 1H-2,3-dihydropyrrolizine as precursors for bifunctional alkylating agents, showcasing its importance in synthetic chemistry (Rajaraman & Jimenez, 2002).
Corrosion Inhibition
The pyrrole derivatives have applications in the field of corrosion science. Specifically, 1H-pyrrole-2,5-dione derivatives have been identified as efficient organic inhibitors for carbon steel corrosion in hydrochloric acid medium, demonstrating their potential in industrial applications where corrosion resistance is critical (Zarrouk et al., 2015).
properties
IUPAC Name |
1-[2-nitro-5-(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-4-9(16(17)18)10(7-8)15-5-1-2-6-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPVSLUOJEEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



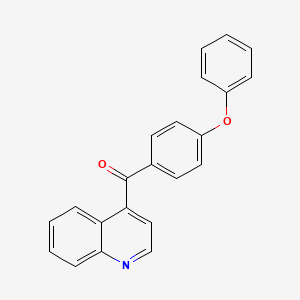
![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
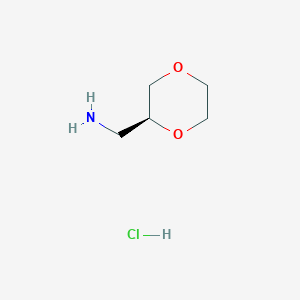
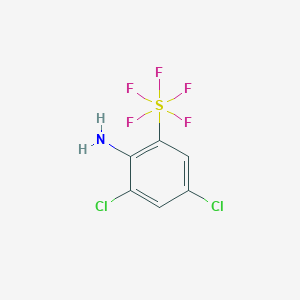
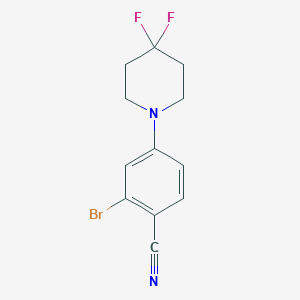
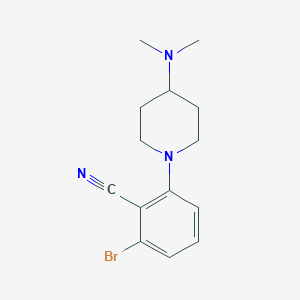
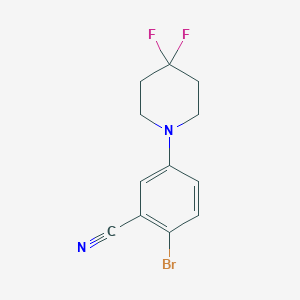
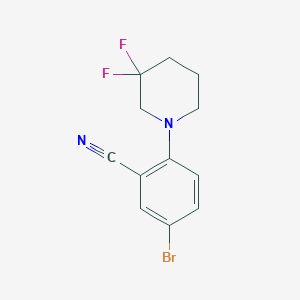
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)
